

Lasamide Demonstrates Potent, Broad-Spectrum Inhibition of Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lasamide	
Cat. No.:	B1675832	Get Quote

A comprehensive analysis of experimental data reveals that **Lasamide** is a highly potent inhibitor of multiple human carbonic anhydrase (hCA) isoforms, exhibiting subnanomolar to low nanomolar inhibition constants. This guide provides a detailed comparison of **Lasamide**'s selectivity profile against other known inhibitors and outlines the methodologies used for its characterization, offering valuable insights for researchers in drug discovery and development.

Lasamide, a synthetic precursor and a contaminant in the manufacturing of the diuretic Furosemide, has been identified as a powerful inhibitor of human carbonic anhydrases (hCAs) [1][2]. Recent studies have systematically evaluated its inhibitory activity against a wide panel of hCA isoforms, revealing a distinct selectivity profile when compared to the clinically used diuretic Acetazolamide (AAZ) and its structural relative, Furosemide (FUR)[1].

Comparative Inhibitory Potency

The inhibitory activity of **Lasamide** and reference compounds against various hCA isoforms was determined using a stopped-flow CO2 hydration assay. The resulting inhibition constants (K_i) are summarized in the table below. Lower K_i values indicate stronger inhibition.



CA Isoform	Lasamide (LAS) Kı (nM)	Furosemide (FUR) Kı (nM)	Acetazolamide (AAZ) Kı (nM)
hCA I	0.52	62	-
hCA II	0.33	65	12
hCA III	>10000	-	-
hCA IV	-	-	-
hCA V	-	-	-
hCA VI	-	-	-
hCA VII	-	-	-
hCA IX	2.61	420	25
hCA XII	7.54	-	5.7
hCA XIII	9.37	-	-
hCA XIV	11.9	52	-

Data sourced from: ACS Medicinal Chemistry Letters, 2024.[1]

The data clearly indicates that **Lasamide** is a potent inhibitor of the ubiquitous cytosolic isoforms hCA I and hCA II, with subnanomolar K_i values of 0.52 nM and 0.33 nM, respectively[1]. Notably, its potency against the tumor-associated isoform hCA IX (K_i = 2.61 nM) is significantly greater than that of both Furosemide and Acetazolamide. While Acetazolamide is a slightly more potent inhibitor of hCA XII, **Lasamide** still demonstrates strong, low nanomolar inhibition. Furthermore, **Lasamide** shows potent inhibition of hCA XIII and hCA XIV. The only isoform for which **Lasamide** showed poor inhibition was the poorly investigated hCA III.

Experimental Methodology

The determination of the inhibition constants (K_i) for each carbonic anhydrase inhibitor was conducted using a stopped-flow CO₂ hydration assay. This established method allows for the precise measurement of enzyme kinetics and inhibitor potency.



Principle of the Assay: The assay measures the ability of a carbonic anhydrase inhibitor to block the enzyme-catalyzed hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The release of protons leads to a change in pH, which is monitored by a pH indicator.

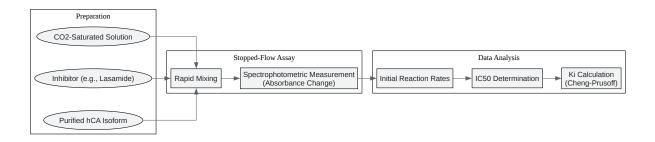
Protocol Outline:

- Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared. The inhibitor (**Lasamide**, Furosemide, or Acetazolamide) is dissolved in an appropriate solvent and diluted to various concentrations.
- Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme solution with a CO₂-saturated solution in a stopped-flow instrument. The reaction buffer contains a pH indicator.
- Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
- Data Analysis: The initial rates of the reaction are determined at different inhibitor concentrations. These rates are then used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ values are subsequently converted to K_i values using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Selectivity

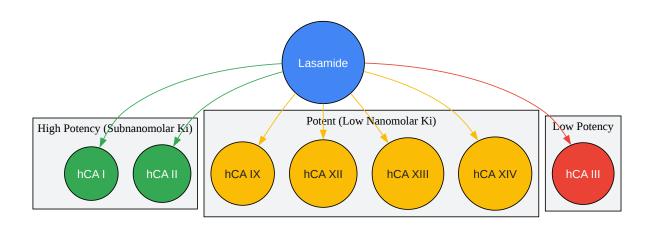
The following diagrams illustrate the experimental workflow for determining carbonic anhydrase inhibition and the selectivity profile of **Lasamide**.





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Figure 1. Experimental workflow for determining carbonic anhydrase inhibition constants using a stopped-flow assay.



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Figure 2. Selectivity profile of **Lasamide** for various human carbonic anhydrase isoforms, categorized by inhibitory potency.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lasamide Demonstrates Potent, Broad-Spectrum Inhibition of Carbonic Anhydrase Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675832#confirming-the-selectivity-of-lasamide-for-specific-ca-isoforms]

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